
Benzoic acid, 4-iodo-, hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-iodo-, hexyl ester: is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of an iodine atom at the para position of the benzene ring and a hexyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of benzoic acid, 4-iodo-, hexyl ester can be achieved through the esterification of 4-iodobenzoic acid with hexanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in benzoic acid, 4-iodo-, hexyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The ester group can be oxidized under strong oxidative conditions, such as using potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of 4-iodobenzoic acid.
Reduction: Formation of 4-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzoic acid, 4-iodo-, hexyl ester is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Biological Studies: This compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine:
Industry:
Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-iodo-, hexyl ester involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Benzoic acid, 4-bromo-, hexyl ester: Similar structure but with a bromine atom instead of iodine.
Benzoic acid, 4-chloro-, hexyl ester: Similar structure but with a chlorine atom instead of iodine.
Benzoic acid, 4-fluoro-, hexyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in benzoic acid, 4-iodo-, hexyl ester imparts unique chemical reactivity and potential biological activity compared to its halogenated counterparts.
Reactivity: The iodine atom is more reactive in nucleophilic substitution reactions compared to bromine, chlorine, and fluorine, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
501102-39-2 |
|---|---|
Fórmula molecular |
C13H17IO2 |
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
hexyl 4-iodobenzoate |
InChI |
InChI=1S/C13H17IO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
Clave InChI |
GKRXJASBZIAMBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
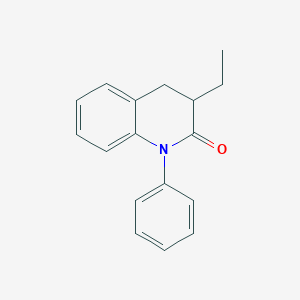
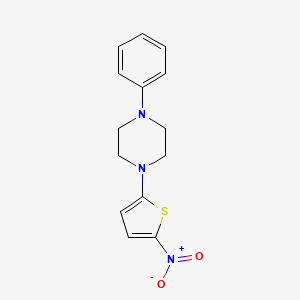
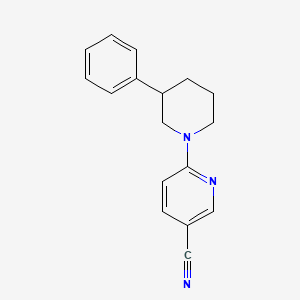
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

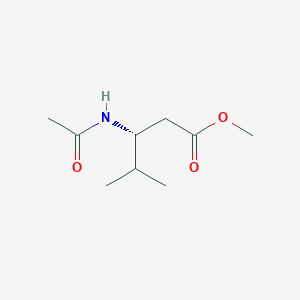
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
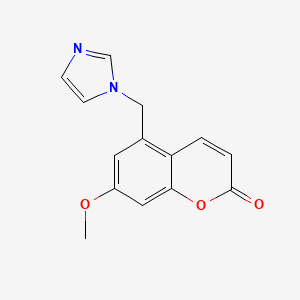
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
